2-(Methoxymethyl)pyrimido[1,2-a]benzimidazol-4-ol
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Overview
Description
2-(Methoxymethyl)pyrimido[1,2-a]benzimidazol-4-ol is a heterocyclic compound that has garnered attention due to its unique structure and potential applications in various fields. This compound is characterized by a fused ring system that includes both pyrimidine and benzimidazole moieties, making it a valuable scaffold in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)pyrimido[1,2-a]benzimidazol-4-ol typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with an aldehyde or ketone, followed by cyclization to form the fused ring system. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)pyrimido[1,2-a]benzimidazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the fused ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .
Scientific Research Applications
2-(Methoxymethyl)pyrimido[1,2-a]benzimidazol-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for drug discovery and development.
Industry: Its unique structure makes it useful in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)pyrimido[1,2-a]benzimidazol-4-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to metals such as copper and zinc, which are dysregulated in certain diseases like Alzheimer’s. This binding can modulate metal-dependent enzymatic reactions and reduce oxidative damage, thereby exerting neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar fused ring system and have been studied for their pharmacological properties.
Benzimidazole Derivatives: Compounds like benzimidazole itself and its derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
What sets 2-(Methoxymethyl)pyrimido[1,2-a]benzimidazol-4-ol apart is its specific methoxymethyl group, which can influence its chemical reactivity and biological activity. This unique structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-(methoxymethyl)-1H-pyrimido[1,2-a]benzimidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-17-7-8-6-11(16)15-10-5-3-2-4-9(10)14-12(15)13-8/h2-6H,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIFNKSAADIPPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N2C3=CC=CC=C3N=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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